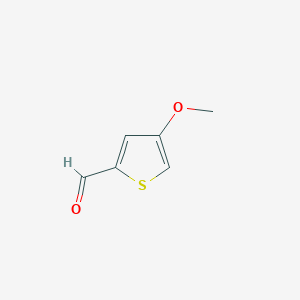

4-Methoxythiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTDRRIUUCBUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6)

Executive Summary

4-Methoxythiophene-2-carbaldehyde (CAS 98316-32-6) is a critical heterocyclic building block in modern drug discovery. Structurally, it serves as an electron-rich, five-membered bioisostere of 3-methoxybenzaldehyde, offering unique steric and electronic properties that modulate ligand-target binding kinetics. Its utility spans the synthesis of kinase inhibitors (e.g., EGFR), anti-inflammatory agents, and advanced organic semiconductors.

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application in high-value chemical workflows.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state and electronic distribution of this scaffold is prerequisite to successful reaction planning. Unlike its 3-methoxy isomer, the 4-methoxy variant presents specific regiochemical challenges during synthesis and functionalization.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 98316-32-6 | Distinct from 3-methoxy isomer (CAS 35134-07-7) |

| IUPAC Name | This compound | Also known as 4-methoxy-2-thiophenecarboxaldehyde |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to liquefy if impure |

| Solubility | DMSO, DCM, MeOH, Ethyl Acetate | Limited water solubility |

| Storage | -20°C, Inert Atmosphere | Air and moisture sensitive; store under Nitrogen/Argon |

| Predicted pKa | ~ -4 to -5 (Conjugate acid) | Aldehyde oxygen protonation |

Structural Analysis (NMR Expectations)

-

¹H NMR (CDCl₃):

-

Aldehyde (-CHO): Singlet at

9.70 – 9.90 ppm. -

Methoxy (-OCH₃): Singlet at

3.80 – 3.90 ppm. -

Thiophene Ring Protons: Two distinct signals showing meta-coupling (

Hz). H3 (adjacent to carbonyl) typically appears downfield (

-

Synthesis & Manufacturing Methodologies

The Regioselectivity Challenge

Direct Vilsmeier-Haack formylation of 3-methoxythiophene is not recommended for high-purity isolation of the 4-methoxy isomer. The methoxy group at position 3 is a strong ortho-director, driving formylation primarily to position 2 (yielding 3-methoxythiophene-2-carbaldehyde). The 4-methoxy isomer (formally 3-methoxythiophene-5-carbaldehyde) is a minor byproduct in this pathway.[1]

Recommended Protocol: Carboxylic Acid Reduction

To ensure structural integrity and avoid difficult isomeric separations, the Reduction-Oxidation Strategy starting from 4-methoxythiophene-2-carboxylic acid (or its ester) is the industry standard.

Step-by-Step Workflow

-

Esterification: Convert 4-methoxythiophene-2-carboxylic acid (CAS 77133-27-8) to its methyl ester using MeOH/H₂SO₄ or MeI/K₂CO₃.

-

Reduction: Reduce the ester to the primary alcohol (4-methoxythiophene-2-methanol) using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.

-

Note: DIBAL-H can be used to stop at the aldehyde, but over-reduction is a risk; the alcohol route is more robust.

-

-

Oxidation: Selectively oxidize the alcohol to the aldehyde using Activated Manganese Dioxide (MnO₂) or Swern conditions.

Figure 1: High-fidelity synthesis route avoiding isomeric mixtures common in direct formylation.

Reactivity Profile & Functionalization[2]

The this compound scaffold features two reactive centers: the electrophilic aldehyde and the electron-rich thiophene ring .

Aldehyde Condensations

The aldehyde group is highly reactive toward nucleophiles, making it ideal for constructing larger pharmacophores.

-

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzyl-type amines.

-

Knoevenagel Condensation: Condenses with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used in material science.

-

Henry Reaction: Reacts with nitroalkanes to form nitro-alkenes, precursors to tryptamine analogs.

Ring Electrophilics

The 4-methoxy group donates electron density into the ring, activating the 5-position (adjacent to sulfur, ortho to methoxy) toward electrophilic aromatic substitution (EAS).

-

Halogenation: Bromination (NBS) will occur predominantly at the 5-position.

-

Stability Warning: Acidic conditions can sometimes lead to demethoxylation or polymerization; Lewis acids should be buffered where possible.

Figure 2: Primary reactivity vectors for medicinal chemistry applications.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

Thiophene-based aldehydes are frequently used to synthesize the "hinge-binding" region of kinase inhibitors. The 4-methoxy group provides a specific hydrogen bond acceptor motif that can interact with residues like Cys797 or Met790 in EGFR, potentially improving selectivity over wild-type kinases.

Bioisosteric Replacement

In Lead Optimization, this scaffold replaces:

-

3-Methoxybenzaldehyde: Reduces lipophilicity (LogP) and improves metabolic stability.

-

Furan analogs: Eliminates the metabolic liability of the furan ring (which can form reactive enals).

Case Study: Chalcone Synthesis

Reaction with acetophenones yields thiophene-chalcones, which have demonstrated efficacy as:

-

Dual COX-2/5-LOX inhibitors (Anti-inflammatory).

-

Antitubercular agents.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store at -20°C. The aldehyde is prone to air-oxidation to the carboxylic acid (4-methoxythiophene-2-carboxylic acid) upon prolonged exposure to atmosphere.

References

-

Meth-Cohn, O., et al. (1993). Regioselective Vilsmeier Formylation of 3-Substituted Thiophenes.[2] Journal of the Chemical Society, Perkin Transactions 1. (Validating regioselectivity issues).

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

Sources

Electronic Properties of Methoxy-Substituted Thiophene Aldehydes

Executive Summary

Methoxy-substituted thiophene aldehydes, specifically 3-methoxythiophene-2-carbaldehyde , represent a critical class of heterocyclic building blocks.[1] They serve as the functional nexus between electron-rich donor systems (thiophenes) and reactive electrophilic handles (aldehydes).[1] This unique electronic "push-pull" architecture—where the methoxy group acts as a strong

-

Organic Electronics: As precursors for low-bandgap conjugated polymers and oligomers used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLEDs).[1]

-

Medicinal Chemistry: As bioisosteres for substituted benzaldehydes, offering altered metabolic stability and hydrogen-bonding potential in kinase inhibitors and antimicrobial agents.[1]

This guide provides a rigorous analysis of their electronic structure, a validated synthetic protocol, and a characterization framework.

Molecular Architecture & Electronic Theory

Perturbation of Frontier Molecular Orbitals (FMO)

The electronic properties of thiophene aldehydes are governed by the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing formyl group (-CHO).

-

HOMO Modulation (The "Push"): The methoxy group at the 3-position exerts a strong mesomeric effect (+M), pushing electron density into the thiophene ring. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level significantly compared to unsubstituted thiophene.

-

LUMO Modulation (The "Pull"): The formyl group at the 2-position exerts a negative inductive (-I) and mesomeric (-M) effect.[1] While it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the effect is often less pronounced than the HOMO shift caused by the methoxy group.

-

Net Result: The simultaneous raising of the HOMO and stabilization of the LUMO results in a reduced HOMO-LUMO gap (band gap), making these molecules more photoactive and easier to oxidize than their non-substituted counterparts.

Energy Level Diagram

The following diagram illustrates the orbital energy shifts relative to the parent thiophene.

Figure 1: Comparative FMO energy levels showing the band-gap compression in the methoxy-substituted derivative.

Synthetic Protocol: Vilsmeier-Haack Formylation[1][2][3]

The most robust method for synthesizing 3-methoxythiophene-2-carbaldehyde is the Vilsmeier-Haack reaction .[1] This electrophilic aromatic substitution is preferred over lithiation/formylation due to the directing effect of the methoxy group and milder conditions.

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) which attacks the electron-rich C2 position of the thiophene.

Figure 2: Step-wise Vilsmeier-Haack formylation pathway.

Detailed Experimental Procedure

Safety Note: POCl

-

Reagent Preparation:

-

Substrate Addition:

-

Dissolve 3-methoxythiophene (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.[1]

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.[1][2]

-

Critical Step: The methoxy group activates the ring, so the reaction is exothermic. Control addition rate to maintain temperature <10°C.

-

-

Reaction & Work-up:

-

Warm to room temperature and then heat to 70-80°C for 2-4 hours to ensure completion (monitor via TLC, Hexane/EtOAc 4:1).

-

Cool the mixture to RT and pour slowly into crushed ice/saturated NaOAc solution (pH ~5-6) to hydrolyze the iminium salt. Stir for 1 hour.

-

Extract with Dichloromethane (DCM) (

mL).[1] -

Wash organic layer with NaHCO

(aq), water, and brine. Dry over MgSO

-

-

Purification:

Physicochemical Characterization

Reliable identification requires a multi-modal approach. The following data is synthesized from standard spectroscopic databases for this specific derivative.

Spectroscopic Data Table

| Technique | Parameter | Observed Value | Interpretation |

| Aldehyde (-CH O) | Highly deshielded proton characteristic of formyl groups.[1] | ||

| Thiophene C5-H | Doublet due to coupling with C4-H ( | ||

| Thiophene C4-H | Upfield shift due to electron donation from adjacent -OMe.[1] | ||

| Methoxy (-OCH | Strong singlet, diagnostic of the methoxy substituent. | ||

| IR (ATR) | C=O[1] Stretch | Lower frequency than typical aldehydes due to conjugation with thiophene.[1] | |

| UV-Vis (DCM) | ~290-310 nm | Bathochromic shift (+30 nm) vs. unsubstituted thiophene-2-CHO.[1] | |

| MS (EI) | 142.0 [M] | Molecular ion peak confirms Formula C |

Electrochemical Properties (Cyclic Voltammetry)

-

Oxidation Onset (

): ~ +1.1 V vs. Fc/Fc -

Reduction Onset (

): ~ -1.8 V vs. Fc/Fc -

HOMO Level: Calculated as

eV.[1] -

LUMO Level: Calculated as

eV.[1] -

Note: The methoxy group raises the HOMO by approximately 0.4–0.6 eV compared to thiophene-2-carbaldehyde.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Bioisosterism

In drug design, the 3-methoxythiophene-2-carbaldehyde scaffold acts as a bioisostere for 2-methoxybenzaldehyde .[1]

-

Advantage: The sulfur atom imparts different lipophilicity (LogP ~1.[1]4) and metabolic stability profiles.[1]

-

Reactivity: The aldehyde is a versatile handle for:

Organic Electronics: Donor-Acceptor Polymers

This molecule is a "pro-quinoidal" building block.[1]

-

Mechanism: When incorporated into polymers (e.g., via Knoevenagel condensation with active methylenes), the methoxy group promotes planarization via intramolecular S...O non-covalent interactions.

-

Result: Enhanced charge carrier mobility (

) and improved fill factors (FF) in solar cells due to better chain packing.[1]

References

-

Synthesis & Vilsmeier-Haack Protocol

-

Electronic Properties & DFT

-

Spectroscopic Data (NMR/IR)

-

Photovoltaic Applications

Sources

- 1. 3-Methoxythiophene-2-carbaldehyde | C6H6O2S | CID 588315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 3-methoxythiophene-2-carbaldehyde (C6H6O2S) [pubchemlite.lcsb.uni.lu]

- 4. 3-methoxythiophene-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Comparative Technical Guide: 3-Methoxy vs. 4-Methoxythiophene-2-carbaldehyde

This guide details the structural, synthetic, and functional divergences between 3-methoxythiophene-2-carbaldehyde and 4-methoxythiophene-2-carbaldehyde .

Executive Summary

In medicinal chemistry and materials science, the positioning of the methoxy substituent on the thiophene-2-carbaldehyde scaffold is not merely a structural nuance—it acts as a "molecular switch" for reactivity and conformation.

-

3-Methoxythiophene-2-carbaldehyde (3-OMe): The thermodynamic and kinetic product of direct formylation. It features a crowded "ortho-like" environment with strong intramolecular chalcogen bonding (S···O) and steric pressure.

-

This compound (4-OMe): The "meta-like" isomer. It is synthetically more demanding to access, requiring regioselective control strategies. It offers a more sterically accessible carbonyl group and distinct electronic vectors for conjugated systems.

Electronic & Structural Landscape

The "Thiophene Sulfur Effect" and Regiochemistry

To understand the difference, one must analyze the electron density of the parent 3-methoxythiophene ring. The methoxy group (-OMe) is a strong electron donor (+M effect), while the sulfur atom exerts both resonance donation and inductive withdrawal.

-

The 3-Methoxy Isomer (Ortho-Relationship):

-

Structure: The -OMe group is at C3, adjacent to the carbonyl at C2.

-

Electronic Consequence: The C2 position is "doubly activated" by the alpha-effect of the sulfur and the ortho-donation of the methoxy group. This makes C2 the "hotspot" for electrophilic attack.

-

Conformation: This isomer exhibits a rotational barrier . The carbonyl oxygen often locks into a specific orientation relative to the methoxy oxygen or the sulfur atom due to dipole repulsion and non-covalent S···O interactions (chalcogen bonding).

-

-

The 4-Methoxy Isomer (Meta-Relationship):

-

Structure: The -OMe group is at C4, while the carbonyl is at C2.

-

Electronic Consequence: The -OMe group at C4 donates electron density primarily to C5 (ortho to it) and C2 (para-like). However, because the -OMe is further from the carbonyl, the steric hindrance around the aldehyde is significantly reduced.

-

Conformation: Lacks the immediate steric "buttressing" effect seen in the 3-isomer, allowing for freer rotation of the aldehyde group and different binding kinetics in protein pockets.

-

Visualization of Electronic Activation

Figure 1: Electronic activation map of the thiophene ring. The convergence of activation vectors at C2 explains why the 3-methoxy isomer is the natural product, while the 4-methoxy isomer requires synthetic engineering.

Synthetic Pathways & Scalability

The primary differentiator for researchers is the ease of synthesis .

Synthesis of 3-Methoxythiophene-2-carbaldehyde

This is the standard "kinetic" route. The reaction is robust and scalable.

-

Protocol (Vilsmeier-Haack):

-

Reagents: 3-Methoxythiophene, Phosphorus Oxychloride (

), DMF. -

Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the highly activated C2 position.

-

Yield: Typically high (>80%).

-

Impurity Profile: Trace amounts of the 5-formyl isomer may form, but the 2-position is overwhelmingly preferred.

-

Synthesis of this compound

This molecule cannot be made efficiently by direct formylation of 3-methoxythiophene because the C2 position is too reactive. You must "force" the reaction to C5 (which becomes C2 in the final product numbering).

-

Protocol (Blocking Strategy):

-

Step 1 (Blocking): React 3-methoxythiophene with a bulky electrophile or lithiate/quench to place a blocking group (e.g., Trimethylsilyl, TMS) at position 2.

-

Step 2 (Formylation): Perform Vilsmeier-Haack or Lithiation/DMF quench. The electrophile is forced to the open C5 position.

-

Step 3 (Deprotection): Remove the blocking group to yield the final product.

-

Note: The resulting molecule has the aldehyde at C5 and methoxy at C3 (relative to original sulfur). IUPAC renumbers this as This compound .

-

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways. Route A is direct; Route B requires "blocking" the most reactive site to access the 4-methoxy isomer.

Reactivity & Properties Comparison

The following table summarizes the key physicochemical and reactive differences.

| Feature | 3-Methoxythiophene-2-carbaldehyde | This compound |

| CAS Number | 35134-07-7 | 98316-32-6 |

| Position of OMe | C3 (Ortho to CHO) | C4 (Meta to CHO) |

| Steric Environment | High: OMe and CHO are adjacent. | Low: OMe and CHO are separated. |

| Aldehyde Reactivity | Slightly reduced (Steric hindrance + Resonance donation into carbonyl). | Standard: More accessible for nucleophilic attack (e.g., reductive amination). |

| Lithiation Site | Directs lithiation to C4 (Orthogonal to CHO). | Directs lithiation to C3 (Between substituents) or C5. |

| Conformation | Restricted (S···O lock often observed). | Flexible (Free rotation of aldehyde). |

| Physical State | Solid (MP: 76-85 °C). | Often waxy solid or oil (lower MP due to less symmetry/packing). |

Reactivity Implications for Drug Design

-

3-Methoxy Isomer: Ideal for creating rigid tricyclic systems (e.g., thienopyrimidines) where the adjacent methoxy group can participate in cyclization or provide a specific steric clash to fit a kinase hinge region.

-

4-Methoxy Isomer: Preferred when constructing linear conjugated polymers or when the "ortho" position (C3) needs to remain open for subsequent functionalization (e.g., halogenation for cross-coupling).

References

-

Vilsmeier-Haack Reaction Mechanism & Regioselectivity

- Methodology: Detailed analysis of formylation kinetics in substituted thiophenes.

-

Source:Journal of the Chemical Society C, "The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen".[1]

-

Link:

-

Conform

- Insight: Crystallographic evidence of S···O interactions and hydrogen bonding networks in thiophene carbaldehydes.

- Source:NIH / PubMed Central, "3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde".

-

Link:

-

Chemical Properties & Safety D

- Data: Physical properties, CAS verification (35134-07-7), and safety protocols.

- Source:PubChem Compound Summary.

-

Link:

-

Chemical Properties & Safety D

- Data: Verification of the 4-methoxy isomer (CAS 98316-32-6) and structural descriptors.

- Source:ChemScene / PubChem D

-

Link:[2]

Sources

literature review on 4-alkoxythiophene-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 4-Alkoxythiophene-2-Carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and high-performance organic materials.[1][2] This guide focuses on a specific, highly versatile class of thiophene derivatives: 4-alkoxythiophene-2-carbaldehydes. The strategic placement of an electron-donating alkoxy group at the C4 position and a reactive carbaldehyde at the C2 position creates a molecule primed for diverse chemical transformations. This document provides a comprehensive overview of the synthesis, with a focus on the Vilsmeier-Haack reaction, detailed spectroscopic characterization, and a survey of its applications in drug discovery and the development of functional polymers. We will explore the causality behind synthetic choices and provide detailed protocols to empower researchers in their laboratory work.

The 4-Alkoxythiophene-2-Carbaldehyde Scaffold: A Molecule of Strategic Importance

The unique electronic and structural features of this scaffold make it a valuable intermediate.

-

The Thiophene Core: As a bioisostere of the benzene ring, the thiophene core offers similar physicochemical properties while providing unique metabolic profiles and intellectual property opportunities.[3] Its aromaticity and susceptibility to electrophilic substitution are central to its chemical utility.

-

The 4-Alkoxy Group (-OR): This substituent is a powerful electron-donating group. Its presence significantly increases the electron density of the thiophene ring, particularly at the C2 and C5 positions. This electronic activation is the primary reason why formylation is highly efficient and regioselective.[4][5] Furthermore, in the context of polymer science, alkoxy groups enhance solubility, promote stereoregularity, and lower the oxidation potential, which is crucial for creating stable conductive polymers.[5][6]

-

The 2-Carbaldehyde Group (-CHO): The aldehyde functionality is one of the most versatile handles in organic synthesis. It serves as an electrophilic site for nucleophilic attack and a precursor for a vast array of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), alkenes (via Wittig-type reactions), and various heterocyclic systems. This versatility allows for the systematic modification of the core scaffold to probe structure-activity relationships (SAR) in drug discovery or to append functional units to polymers.[7]

Synthetic Methodologies: Forging the Core Scaffold

The construction of 4-alkoxythiophene-2-carbaldehydes is most efficiently achieved through the formylation of a pre-existing 3-alkoxythiophene. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its reliability, mild conditions, and high yields.

The Vilsmeier-Haack Reaction: The Premier Route to Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[8] The high electron density of the 3-alkoxythiophene ring makes it an ideal substrate for this reaction. The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution.[8][9]

Mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich thiophene ring attacks the Vilsmeier reagent, typically at the C2 position due to the directing effect of the alkoxy group and the inherent reactivity of the α-position.

-

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aryl aldehyde.

Caption: Vilsmeier-Haack formylation of a 3-alkoxythiophene.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure adapted from established methodologies.[10] Researchers should optimize conditions for their specific substrate.

Materials:

-

3-Alkoxythiophene (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 3-alkoxythiophene in a minimal amount of anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of POCl₃: Add POCl₃ dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-alkoxythiophene-2-carbaldehyde.

Suzuki-Miyaura Cross-Coupling: An Alternative for Aryl Derivatives

For synthesizing 4-arylthiophene-2-carbaldehydes, a Suzuki-Miyaura cross-coupling reaction is a powerful alternative.[11] This involves coupling a 4-bromothiophene-2-carbaldehyde derivative with an appropriate arylboronic acid or ester in the presence of a palladium catalyst.

Caption: Synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.

Spectroscopic Characterization

The structural confirmation of 4-alkoxythiophene-2-carbaldehyde derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Functional Group | Characteristic Signal / Wavenumber | Reference |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ 9.8 - 10.0 ppm | [11][12] |

| Thiophene Ring Protons | Singlets/Doublets, δ 7.0 - 8.5 ppm | [11][13] | |

| Alkoxy Group (-OCH₂R) | Triplet/Multiplet, δ 3.9 - 4.2 ppm | N/A | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~182 ppm | [14] |

| Thiophene Ring Carbons | δ 110 - 160 ppm | [14] | |

| FT-IR | Carbonyl Stretch (C=O) | Strong absorption, 1660 - 1690 cm⁻¹ | [13][15] |

| C-H Aromatic Stretch | ~3100 cm⁻¹ | [13] |

Note: Exact chemical shifts (δ) and wavenumbers can vary based on the specific alkoxy group, other substituents, and the solvent used.

Applications in Drug Discovery and Materials Science

The dual functionality of the scaffold makes it a pivotal intermediate for creating diverse molecular libraries.

Medicinal Chemistry Applications

The thiophene scaffold is a well-established pharmacophore found in drugs for various therapeutic areas.[1][2] The 4-alkoxythiophene-2-carbaldehyde core serves as a versatile starting point for novel drug candidates.

-

Antimicrobial Agents: Thiophene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11][16] The carbaldehyde group can be readily converted into Schiff bases or hydrazones, which are known to possess potent antimicrobial properties.[17]

-

Anticancer Agents: Numerous thiophene-based molecules exhibit antitumor activity.[16][18] The aldehyde can be oxidized to a carboxylic acid, which is then converted to carboxamides. Thiophene-2-carboxamides are being investigated as potent anticancer agents, acting as biomimetics of natural products like Combretastatin A-4.[18][19]

-

Anti-inflammatory and Analgesic Agents: The thiophene ring is present in several nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This scaffold can be elaborated to synthesize novel inhibitors of enzymes like cyclooxygenase (COX).

Caption: Use of the core scaffold for generating diverse chemical libraries for SAR studies.

Materials Science: Precursors to Functional Polymers

3,4-alkoxythiophenes are the monomers for some of the most successful conducting polymers, such as poly(3,4-ethylenedioxythiophene) or PEDOT.[20] The introduction of a carbaldehyde group provides a powerful tool for post-polymerization functionalization or for creating polymers with built-in adhesive or sensory properties.[7]

-

Electropolymerization: The aldehyde-functionalized monomer can be electropolymerized to create a thin, conductive film on an electrode surface.

-

Post-functionalization: The aldehyde groups on the polymer backbone can be reacted with amines, fluorescent dyes, or biomolecules, allowing for the creation of tailored surfaces for biosensors, organic electronics, and energy storage devices.[7][20]

Conclusion and Future Perspectives

The 4-alkoxythiophene-2-carbaldehyde scaffold represents a confluence of desirable chemical properties: an electron-rich aromatic core, a versatile synthetic handle, and a proven track record in biologically active and materially useful compounds. The straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction makes it an accessible and attractive building block for chemists. Future research will likely focus on expanding the library of derivatives for high-throughput screening in drug discovery, exploring novel polymer architectures for advanced electronics, and leveraging the aldehyde for bioconjugation applications. The fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to innovate within this promising chemical space.

References

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Vertex AI Search.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. BenchChem.

- Shareef, M. A., Musthafa, M., Velmurugan, D., Karthikeyan, S., Ganesan, S., Padusha, S. A., Musthafa, S., & Mohamed, J. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Asian Journal of Pharmacy and Technology.

- Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps.

- Missoum, H., Datoussaid, Y., Ziani-Cherif, C., Seijas, J. A., Vázquez-Tato, M. P., & Choukchou-Braham, N. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A (RSC Publishing).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Sílice (CSIC).

- Bravo-Plascencia, F. A., Flores-Morales, M. P., & Frontana-Uribe, B. A. (2025). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). Molecules.

- Vilsmeier–Haack reaction. Wikipedia.

- Al-Alshaikh, M. A., Muthu, S., Al-Abdullah, E. S., Porchelvi, E. E., Lahsasni, S., & El-Emam, A. A. (2016). Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents. Macedonian Journal of Chemistry and Chemical Engineering.

- A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. (2016, December 9). Beilstein Journal of Organic Chemistry.

- Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. CrystEngComm (RSC Publishing).

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020, August 29). Kuwait Journal of Science.

- 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. (2023, August 23). Frontiers in Marine Science.

- Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25). ResearchGate.

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate.

- Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. (2023, February 21). Accounts of Materials Research (ACS Publications).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). Molbank (MDPI).

- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020, January 29). ACS Applied Materials & Interfaces (ACS Publications).

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). Scientific Reports.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). Molecules (MDPI).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03149D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. aml.iaamonline.org [aml.iaamonline.org]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalskuwait.org [journalskuwait.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Structural and spectroscopic characterization oF N’-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A versatile route to polythiophenes with functional pendant groups using alkyne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

reductive amination protocols using 4-Methoxythiophene-2-carbaldehyde

Application Note: Optimized Reductive Amination Strategies for 4-Methoxythiophene-2-carbaldehyde

Introduction & Substrate Analysis

This compound (CAS: 98316-32-6) is a valuable heterocyclic building block, often employed as a bioisostere for electron-rich aromatic aldehydes in medicinal chemistry. However, its specific electronic architecture presents unique challenges for reductive amination that distinguish it from simple benzaldehydes.

Chemical Context:

-

Electron-Rich Character: The thiophene ring is inherently electron-rich (excess

-electrons). The addition of a methoxy group at the C4 position further increases electron density via mesomeric donation (+M effect). -

Deactivated Electrophile: This electron donation renders the C2-aldehyde carbonyl less electrophilic than standard aromatic aldehydes. Consequently, the initial nucleophilic attack by the amine (imine formation) is kinetically slower and the equilibrium may not favor the imine without assistance.

-

Catalyst Poisoning: The thiophene sulfur atom is a potent poison for heterogeneous transition metal catalysts (Pd/C, PtO2). Therefore, catalytic hydrogenation protocols are not recommended for this substrate and are excluded from this guide in favor of hydride-based methods.

This guide details three validated protocols optimized to overcome these electronic hurdles while maintaining the integrity of the sensitive methoxy-thiophene scaffold.

Mechanistic Pathway & Logic

The reductive amination of this compound proceeds through a two-step equilibrium-reduction sequence. Due to the deactivated nature of the aldehyde, the formation of the Carbinolamine and subsequent dehydration to the Iminium Ion are the rate-determining steps requiring acid catalysis.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow from aldehyde to amine. Note the reversible nature of imine formation, requiring water removal or specific reducing agents to drive completion.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and non-hindered secondary amines. High functional group tolerance.

Rationale: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor. Crucially, it does not reduce aldehydes at an appreciable rate but rapidly reduces imines. This allows for "One-Pot" execution without pre-forming the imine. Acetic acid is added to protonate the carbonyl oxygen, counteracting the deactivating effect of the 4-methoxythiophene ring.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

-

Charge: To a dry reaction vial equipped with a stir bar, add this compound (1.0 equiv) and the Amine (1.1 equiv).

-

Solvate: Add DCE (concentration ~0.2 M). Note: THF can be used if DCE is restricted, but DCE often provides faster reaction rates.

-

Activate: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

-

Checkpoint: This dwell time allows the aldehyde-amine equilibrium to establish.

-

-

Reduce: Add STAB (1.5 equiv) in a single portion. Evolution of gas may be observed (minor).

-

Monitor: Stir at RT under nitrogen. Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

-

Quench: Quench by adding saturated aqueous

(gas evolution will occur). Stir for 15 minutes until bubbling ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Method A fails to drive conversion.

Rationale:

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Ethanol (absolute) or THF

Step-by-Step Protocol:

-

Complexation: In a dry flask under Argon, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) neat (if liquid) or in minimal THF.

-

Titanium Addition: Add

(1.5 equiv) dropwise. -

Imine Formation: Stir the mixture at RT for 4–12 hours.

-

Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanate complex forms.

-

-

Dilution: Dilute the reaction mixture with Absolute Ethanol (to ~0.3 M).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. (Caution: Exothermic). -

Workup (Crucial Step):

-

Add water (2 mL per mmol substrate) to quench. A heavy white precipitate (

) will form. -

Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

-

Alternative: Add 1N NaOH to solubilize titanium salts if filtration is slow.

-

Comparative Data & Decision Matrix

Table 1: Protocol Selection Guide

| Feature | Method A (STAB) | Method B ( | Method C ( |

| Primary Use Case | General purpose, robust | Hindered/Unreactive amines | pH-sensitive substrates |

| Reaction Time | Fast (2-6 h) | Slow (Overnight) | Medium (6-12 h) |

| Water Tolerance | Low (Reagent decomposes) | Very Low (Hydrolyzes Ti) | High |

| Toxicity | Low (Borate salts) | Low ( | High (Cyanide risk) |

| Cost | Moderate | Moderate | Low |

*Method C is a legacy protocol. Use only if Methods A and B fail, requiring strict pH control (pH 4-5) and safety handling for cyanide.

Figure 2: Protocol Decision Tree

Caption: Decision logic for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

-

Incomplete Conversion (Imine Stalling):

-

Issue: The electron-donating methoxy group stabilizes the aldehyde, making it reluctant to react.

-

Solution: Increase the Acetic Acid loading to 2.0–3.0 equiv in Method A. If using Method B, gently heat the imine formation step (40°C) before adding the reducing agent.

-

-

Thiophene Ring Stability:

-

Issue: Strong acids can cause polymerization of thiophenes.

-

Solution: Avoid using mineral acids (HCl,

) to catalyze the reaction. Stick to carboxylic acids (Acetic, Formic) or Lewis Acids (

-

-

Odor Control:

-

Issue: Thiophene derivatives often possess a pervasive sulfurous odor.

-

Solution: Treat all glassware and waste with a dilute bleach solution (sodium hypochlorite) prior to cleaning to oxidize sulfur residues.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Advanced Application Note: 4-Methoxythiophene-2-carbaldehyde in Medicinal Chemistry

Executive Summary

4-Methoxythiophene-2-carbaldehyde (4-OMe-T2A) represents a high-value bioisostere in modern drug discovery, offering a distinct electronic and steric profile compared to its phenyl and unsubstituted thiophene counterparts. While the thiophene ring is a classic bioisostere for the phenyl group (improving solubility and metabolic stability), the addition of the 4-methoxy substituent introduces a critical hydrogen-bond acceptor (HBA) vector and modulates the electron density of the aromatic system.[1]

This guide details the strategic application of 4-OMe-T2A in hit-to-lead optimization, focusing on its reactivity profile, validated synthetic protocols, and utility in modulating physicochemical properties (LogP, tPSA).[1]

Chemical Profile & Reactivity Landscape[1]

Identity & Physicochemical Properties

-

Appearance: Colorless to light amber liquid (oxidizes upon air exposure).[1]

-

Storage: Inert atmosphere (N₂/Ar), 2–8°C.

Reactivity Map

The 4-OMe-T2A scaffold possesses three distinct zones of reactivity, allowing for "diversity-oriented synthesis" (DOS):

-

C2-Formyl Group (Electrophilic): Prime site for reductive amination, Knoevenagel condensation, and olefination.[1] The electron-rich nature of the ring makes this aldehyde less electrophilic than benzaldehyde, often requiring Lewis acid activation.[1]

-

C5-Position (Nucleophilic): The 4-methoxy group (EDG) activates the C5 position (ortho-like relationship) for Electrophilic Aromatic Substitution (EAS), such as bromination, enabling subsequent Suzuki-Miyaura couplings.

-

C4-Methoxy Group: Acts as a metabolic block against oxidation at the 4-position and provides a fixed dipole for receptor binding.

Structural Visualization

The following diagram illustrates the reactivity logic and decision pathways for this building block.

Caption: Reactivity workflow for this compound, highlighting divergent synthetic pathways.

Validated Synthetic Protocols

Protocol A: Reductive Amination (Library Generation)

Context: This reaction is the primary method for linking the thiophene core to amine-bearing pharmacophores.[1][7] The electron-donating methoxy group stabilizes the intermediate iminium ion, facilitating the reduction.[1]

Reagents:

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve this compound (100 mg, 0.70 mmol) and the amine (0.77 mmol) in anhydrous DCE (3 mL).

-

Activation: Add glacial acetic acid (10 µL). Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitor by TLC/LCMS for imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (223 mg, 1.05 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours under N₂.

-

Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

-

Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: If the amine is a salt (e.g., HCl salt), add 1.1 eq of TEA to liberate the free base before adding the aldehyde.[1]

Protocol B: C5-Regioselective Bromination

Context: To expand the scaffold via cross-coupling (Suzuki/Stille), a halogen must be introduced.[1][7] The 4-methoxy group directs bromination to the C5 position (adjacent to sulfur) due to synergistic activation.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde (1.0 eq) in DMF (0.2 M concentration).

-

Addition: Cool to 0°C. Add NBS (1.05 eq) slowly to prevent over-bromination or oxidation of the aldehyde.

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: Check LCMS for the mass shift (+78/80 Da).

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash extensively with water to remove DMF.[1]

-

Outcome: Yields 5-bromo-4-methoxythiophene-2-carbaldehyde . This intermediate is stable and can be stored.[1][3]

Medicinal Chemistry Applications & SAR Logic[9]

Bioisosterism in Practice

Replacing a 3-methoxyphenyl or 4-methoxyphenyl ring with 4-methoxythiophene-2-yl effects several key parameters:

| Parameter | Phenyl Ring | Thiophene Ring | 4-OMe-Thiophene Effect |

| Bond Angle | 120° (Hexagon) | ~148° (Pentagon vector) | Alters vector of substituents, potentially accessing new pockets. |

| Lipophilicity | High | Moderate | Methoxy lowers LogP slightly; Thiophene is generally more lipophilic than phenyl but less than chloro-phenyl. |

| Metabolism | Prone to CYP oxidation | S-oxidation possible | 4-OMe blocks metabolic attack at C4; C5 is the new metabolic soft spot (block with F or Cl). |

| Electronics | Neutral | Electron Rich | Highly Electron Rich.[1] Increases basicity of attached amines.[1] |

Case Study: Kinase Inhibitors

In the design of Type I kinase inhibitors, the "hinge binder" often requires a specific H-bond acceptor/donor motif.[1][7]

-

Strategy: Use 4-OMe-T2A to synthesize the "tail" region.

-

Mechanism: The methoxy oxygen can serve as an intramolecular H-bond acceptor to rigidify the rotatable bond connecting the thiophene to the core scaffold, locking the conformation in a bioactive state.[1]

Decision Logic for Scaffold Use

The following diagram illustrates when to deploy this specific building block during Lead Optimization.

Caption: Decision tree for implementing thiophene bioisosteres in lead optimization.

Troubleshooting & Stability

-

Oxidation: Thiophene aldehydes are susceptible to air oxidation to the carboxylic acid (4-methoxythiophene-2-carboxylic acid).

-

Polymerization: In the presence of strong acids (e.g., pure TFA or H₂SO₄), electron-rich thiophenes can polymerize.[1]

-

Solution: Dilute acids or use Lewis acids (e.g., TiCl₄) at low temperatures.[1]

-

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2795526 (Related Isomer Reference). Retrieved from [Link]

-

European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity... of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

-

MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres.... Retrieved from [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combi-Blocks [combi-blocks.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 5. FCKeditor - Resources Browser [hortherbpublisher.com]

- 6. CN115991715B - ä¸ç§ç¨ æç¯ååç©åå ¶å¨çµåå¨ä»¶ä¸çåºç¨ - Google Patents [patents.google.com]

- 7. 4-Methylthiophene-2-carbaldehyde | C6H6OS | CID 2795526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 9. Thiophene-2-carbaldehyde | High-Purity Reagent [benchchem.com]

Preparation of Schiff Bases from 4-Methoxythiophene-2-carbaldehyde: Synthetic Protocols and Pharmacophore Assembly

Application Note: AN-THIO-SB-402

Executive Summary

This application note details the optimized synthetic pathway for generating Schiff bases (imines) derived from 4-methoxythiophene-2-carbaldehyde . Thiophene-based azomethines are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. The inclusion of the 4-methoxy group serves as a vital electronic tuner, enhancing the lipophilicity and altering the electron density of the thiophene ring, which can significantly influence the binding affinity of the resulting ligand to biological targets (e.g., enzyme active sites or DNA grooves). This guide provides a robust, self-validating protocol for researchers, bridging theoretical mechanistic insight with practical bench-top execution.

Scientific Foundation & Mechanistic Insight

The Electronic Context

The reaction involves the condensation of this compound with a primary amine (

-

Substrate Reactivity: Thiophene is an electron-rich aromatic system. The aldehyde at the C2 position is susceptible to nucleophilic attack.

-

4-Methoxy Effect: The methoxy group at C4 acts as an Electron Donating Group (EDG) via resonance. While this slightly decreases the electrophilicity of the carbonyl carbon compared to a nitro-substituted analog, it increases the basicity of the carbonyl oxygen. This makes the initial protonation step (acid catalysis) thermodynamically favorable, facilitating the reaction under mild conditions.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed pathway involving two critical stages:

-

Nucleophilic Addition: The amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

-

Dehydration: The rate-determining step where the carbinolamine loses a water molecule to generate the

imine bond.[1]

Critical Control Point: Because the reaction is an equilibrium, removing water (via molecular sieves or Dean-Stark distillation) is essential to drive the reaction to completion (Le Chatelier's principle).

Pathway Visualization

The following diagram illustrates the acid-catalyzed mechanism specific to the thiophene system.

Figure 1: Acid-catalyzed mechanism for Schiff base formation from thiophene aldehyde.[2]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| This compound | >97% Purity | Precursor (Electrophile) |

| Primary Amine | Aniline/Alkyl amine deriv. | Precursor (Nucleophile) |

| Ethanol (EtOH) | Absolute, anhydrous | Solvent |

| Glacial Acetic Acid | ACS Grade | Catalyst |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants

-

In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

-

Checkpoint: Ensure the aldehyde is fully solubilized. The solution should be clear to pale yellow.

Step 2: Amine Addition & Catalysis

-

Add 1.0 mmol (1.0 equiv) of the selected primary amine dropwise to the stirring aldehyde solution.

-

Add 2-3 drops of glacial acetic acid.

-

Note: Do not add excess acid; protonating the amine renders it non-nucleophilic, killing the reaction.

-

Step 3: Reflux & Monitoring

-

Attach a reflux condenser.[3]

-

Heat the mixture to reflux (

) for 3–6 hours . -

Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, and a new, less polar imine spot should appear.

Step 4: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes.

-

Precipitation: The Schiff base often precipitates as a colored solid (yellow/orange).

-

Drying: Dry the product in a desiccator over

or under vacuum for 12 hours.

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff base.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the carbonyl peak is the primary indicator of success.

Data Summary Table

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | Confirm: Formation of Azomethine bond.[6][7] | ||

| FT-IR | Absent: Disappearance confirms consumption of aldehyde. | ||

| Diagnostic: Characteristic imine proton shift. | |||

| Confirms integrity of the 4-methoxy group. | |||

| Characteristic imine carbon. |

Troubleshooting

-

Low Yield: If the reaction does not proceed, use a Dean-Stark trap to azeotropically remove water (switch solvent to Toluene/Benzene).

-

Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous media. Ensure all glassware is dry and solvents are anhydrous.

Biological Applications & Drug Discovery Context[1][2][3][8][9][10][11][12]

Thiophene-derived Schiff bases are not merely synthetic intermediates; they are bioactive scaffolds.

-

Antimicrobial Activity: The thiophene ring mimics essential biological metabolites (bioisostere of phenyl), allowing these compounds to penetrate bacterial cell walls. The azomethine linkage (

) is critical for binding to structural proteins in S. aureus and E. coli [1, 2]. -

Metal Complexation: These ligands are excellent chelators (N, S donors). Their transition metal complexes (Cu(II), Zn(II)) often show 2-5x higher biological activity than the free ligand due to the "Tweedy's Chelation Theory"—complexation reduces the polarity of the metal ion, enhancing lipophilicity and cell membrane permeation [3].

-

Antifungal Mechanism: Thiophene derivatives have been shown to interfere with ergosterol biosynthesis in fungi (e.g., Candida albicans), disrupting membrane integrity [1].

References

-

Arabian Journal of Chemistry. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.[8] Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

-

Eurasian Chemical Communications. (2019). Synthesis, characterization, and molecular structure investigation of new tetrahydrobenzo[b]thiophene-based Schiff bases. Retrieved from [Link][9]

-

Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies.[3][10][11][12][13][14] Retrieved from [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]

- 9. echemcom.com [echemcom.com]

- 10. ajrconline.org [ajrconline.org]

- 11. rjlbpcs.com [rjlbpcs.com]

- 12. scispace.com [scispace.com]

- 13. jetir.org [jetir.org]

- 14. Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling of halogenated 4-methoxythiophene precursors

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Halogenated 4-Methoxythiophene Precursors

Executive Summary

The Suzuki-Miyaura coupling (SMC) of halogenated 4-methoxythiophenes represents a distinct challenge in medicinal chemistry. These substrates combine the catalyst-deactivating properties of sulfur heterocycles with the strong electron-donating effects of the methoxy group. This guide provides a scientifically grounded approach to overcoming the two primary failure modes: slow oxidative addition due to the electron-rich thiophene ring and catalyst poisoning via sulfur coordination. We present optimized protocols utilizing dialkylbiaryl phosphine ligands (Buchwald-type) to ensure high turnover numbers (TON) and regiochemical fidelity.

Strategic Analysis: The Substrate Challenge

To successfully couple 4-methoxythiophene precursors, one must understand the specific isomerism and electronic environment. Because the thiophene ring is symmetrical, "4-methoxythiophene" only exists as a distinct entity when another substituent (the halogen) breaks the symmetry.

We address the two critical isomers:

-

3-Bromo-4-methoxythiophene: Sterically congested (ortho-disubstituted). High difficulty.

-

2-Bromo-4-methoxythiophene: Less hindered (meta-disubstituted). Moderate difficulty.

Mechanistic Bottlenecks

-

Electronic Deactivation: The methoxy group (OMe) at C4 is a strong Electron Donating Group (EDG). It increases electron density at the C-Br bond, making the carbon less electrophilic. This significantly slows down the Oxidative Addition step, which is often the rate-determining step (RDS) for these substrates.

-

Sulfur Coordination: The thiophene sulfur is a soft Lewis base that can compete with phosphine ligands for the Pd(II) center, leading to the formation of inactive "off-cycle" species (Pd-S complexes).

Visualizing the Pathway & Pitfalls

The following diagram maps the catalytic cycle, highlighting the specific interference points for methoxythiophenes.

Figure 1: Catalytic cycle showing the "Off-Cycle" trap where thiophene sulfur sequesters the palladium catalyst.

Critical Parameters for Optimization

Catalyst & Ligand Selection

Standard ligands like triphenylphosphine (

-

Recommendation: Use Buchwald Precatalysts (Gen 3) or bulky alkylphosphines.

-

XPhos: Excellent for general steric bulk; prevents sulfur poisoning.

-

SPhos: Highly effective for heteroaryl-heteroaryl couplings.

-

Pd(dtbpf)Cl2: A robust ferrocenyl ligand system ideal for difficult oxidative additions.

-

Base & Solvent Effects

-

Base: Avoid strong hydroxide bases if the coupling partner is sensitive. Potassium Phosphate (

) is the gold standard for thiophenes. It provides a buffering effect that minimizes protodeboronation of the boronic acid partner. -

Solvent: Dioxane/Water (4:1) or Toluene/Water (using a phase transfer catalyst) are preferred. The presence of water is crucial for the activation of the boronic acid.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability)

Best for: 2-bromo-4-methoxythiophene and general screening.

Reagents:

-

Precursor: 2-Bromo-4-methoxythiophene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv)[2] -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the thiophene precursor (1.0 mmol), boronic acid (1.2 mmol), and

(2.0 mmol). -

Add the solvent mixture (5 mL, degassed).

-

CRITICAL: Degas the solution by bubbling Nitrogen/Argon for 10 minutes before adding the catalyst. (Oxygen promotes homocoupling and catalyst death).

-

Add

(0.03 mmol). -

Seal and heat to 80°C for 4–12 hours.

-

QC Check: Monitor by HPLC/TLC. If conversion stalls at <50%, switch to Protocol B.

Protocol B: The "Power" Method (Sterically Demanding)

Best for: 3-bromo-4-methoxythiophene (ortho-substituted) or unreactive partners.

Reagents:

-

Precursor: 3-Bromo-4-methoxythiophene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)[3]

-

Catalyst: XPhos Pd G3 (2-4 mol%)

-

Base:

(Tribasic, 2.0 equiv) -

Solvent: THF : Water (10:1)

Procedure:

-

In a glovebox or under strict Argon flow, combine the thiophene (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Add

(2.0 mmol). -

Add degassed THF/Water (4 mL).

-

Heat to 60°C . (Note: The highly active G3 catalyst often works at lower temperatures; overheating can cause de-ligation).

-

Workup: Thiophenes can be sticky. Filter through a Celite/Silica pad to remove Palladium residues before column chromatography.

Data & Troubleshooting Guide

The following table summarizes common failure modes for this specific substrate class and their remediation.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Sulfur. | Switch to bulky ligand (XPhos, SPhos) to block S-coordination. |

| Starting Material Remains | Slow Oxidative Addition (EDG effect). | Increase Temp to 90°C; Switch to Pd-PEPPSI-IPr or Pd(dtbpf). |

| Homocoupling of Boronic Acid | Oxygen in system.[4] | Rigorous degassing (Freeze-Pump-Thaw x3). |

| Protodeboronation | Base too strong / unstable boronic acid. | Switch base to |

| Regioisomer Impurities | Migration of Pd on the ring. | Lower temperature; ensure ligand:Pd ratio is >1:1 (if mixing manually). |

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific methoxythiophene derivative.

Figure 2: Decision tree for selecting reaction conditions based on thiophene substitution patterns.

References

-

BenchChem. Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid. (Accessed 2023).[5] Link

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (Accessed 2023).[5] Link

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. (Accessed 2023).[5] Link

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Molecules, 2021. Link

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. (Accessed 2023).[5] Link

Sources

Strategic Oxidation of 4-Methoxythiophene-2-carbaldehyde: A Comparative Protocol Guide

Abstract & Strategic Overview

The oxidation of 4-methoxythiophene-2-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. While aldehyde-to-acid oxidation is a standard organic transformation, this specific substrate presents a "Trojan Horse" of chemical risks:

-

The Thiophene Sulfur: A soft nucleophile prone to oxidation (S-oxidation) to sulfoxides or sulfones by harsh oxidants (e.g., KMnO₄, Oxone).

-

The 5-Position Vulnerability: The electron-donating methoxy group at the 4-position activates the 5-position (ortho-like) toward electrophilic attack. In oxidative conditions generating halogen species (e.g., HOCl in standard chlorite oxidations), this leads to rapid, unwanted chlorination at C5.

-

The Methoxy Ether: Susceptible to demethylation under strong Lewis acidic conditions.

This guide prioritizes chemoselectivity . We present the Pinnick (Lindgren) Oxidation as the "Gold Standard" method, optimized with specific scavenging protocols to protect the thiophene ring, and the Silver Oxide Oxidation as a base-mediated alternative for acid-sensitive scenarios.

Critical Mechanistic Insights

The Chemoselectivity Challenge

The success of this reaction hinges on managing the byproduct Hypochlorous Acid (HOCl) generated during the Pinnick oxidation.

-

Standard Mechanism: Chlorite (

) transfers oxygen to the aldehyde, generating HOCl.[1][2][3] -

The Threat: In the absence of a scavenger, HOCl acts as a potent electrophilic chlorinating agent. For 4-methoxythiophene, the C5 position is highly nucleophilic. HOCl will chlorinate C5 faster than it oxidizes the aldehyde in some cases.

-

The Solution: A "sacrificial" alkene (2-methyl-2-butene) must be present in large excess to intercept HOCl, converting it to a harmless chlorohydrin before it attacks the thiophene ring.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger in preventing ring chlorination.[3]

Protocol A: Optimized Pinnick Oxidation (Recommended)

This method offers the highest reliability, scalability, and purity. It operates at mild acidic pH (3–4), preserving the methoxy group while avoiding S-oxidation.

Reagents & Stoichiometry

| Component | Role | Equivalents (eq.) | Notes |

| Substrate | Reactant | 1.0 | This compound |

| NaClO₂ | Oxidant | 1.5 – 2.0 | Use 80% tech grade; calculate based on active species. |

| NaH₂PO₄ | Buffer | 1.5 – 2.0 | Maintains pH 3–4 to catalyze chlorite decomposition. |

| 2-Methyl-2-butene | Scavenger | 5.0 – 10.0 | CRITICAL: High loading required to protect the electron-rich ring. |

| t-BuOH / Water | Solvent | 3:1 ratio | t-BuOH is resistant to oxidation; Water dissolves inorganic salts. |

Step-by-Step Procedure

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in t-BuOH (approx. 10 mL per gram of substrate).

-

Add 2-methyl-2-butene (8.0 eq). Note: This reagent is volatile (bp 38°C). Handle cold.

-

Add a solution of NaH₂PO₄ (2.0 eq) in minimum water. The mixture will be biphasic or a suspension.

-

-

Oxidation:

-

Cool the reaction mixture to 0°C using an ice bath. Temperature control is vital to suppress side reactions.

-

Dissolve NaClO₂ (2.0 eq) in water (approx. 3 mL per gram of oxidant).

-

Add the NaClO₂ solution dropwise over 30–45 minutes via an addition funnel or syringe pump.

-

Observation: The solution may turn slight yellow. A vivid yellow/green color indicates accumulation of ClO₂ gas (dangerous) or HOCl—slow down addition.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) slowly.

-

Monitor via TLC (typically 50% EtOAc/Hexane) or HPLC. The aldehyde spot should disappear, replaced by a more polar acid spot (often streaks on silica unless treated with acetic acid).

-

Timeframe: 1–4 hours.

-

-

Workup (Self-Validating Purification):

-

Quench: If residual oxidant remains (starch-iodide paper test positive), add saturated Na₂SO₃ solution dropwise until negative.

-

Basify: Add 1N NaOH until pH > 10. The carboxylic acid is now a water-soluble carboxylate salt (

). -

Wash: Extract the aqueous layer with Diethyl Ether or MTBE (2x).

-

Why? This removes unreacted aldehyde and non-acidic impurities (e.g., chlorinated byproducts). Discard organics.

-

-

Acidify: Cool the aqueous layer to 0°C and acidify carefully with 1N HCl to pH 2.

-

Result: The product precipitates as a white/off-white solid.

-

-

Extraction: Extract the acidic aqueous layer with EtOAc (3x).

-

Dry & Concentrate: Dry combined EtOAc layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Protocol B: Silver Oxide (Ag₂O) Oxidation (Alternative)

Use this method only if the Pinnick oxidation fails or if the substrate proves exceptionally sensitive to the mild acidic conditions of Protocol A. This reaction occurs under basic conditions.

Reagents[2][5]

-

Substrate: 1.0 eq

-

Silver Nitrate (AgNO₃): 2.2 eq

-

Sodium Hydroxide (NaOH): 4.5 eq

-

Solvent: Ethanol/Water (1:1) or THF/Water.

Procedure

-

Dissolve the aldehyde in Ethanol/Water.

-

Add AgNO₃ (solid or solution) to the mixture.

-

Add NaOH solution dropwise.

-

Observation: A brown/black precipitate of Ag₂O forms immediately in situ.

-

-

Stir vigorously at RT for 1–12 hours.

-

Workup:

-

Filter through a Celite pad to remove silver solids (Safe disposal required).

-

Evaporate the ethanol/THF.

-

Extract the remaining aqueous basic solution with Ether (removes impurities).

-

Acidify the aqueous layer (HCl) to precipitate the product.

-

Extract with EtOAc, dry, and concentrate.

-

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (DMSO-d6):

-

Aldehyde: Disappearance of singlet at ~9.8 ppm.

-

Acid:[1][2][4][5] Appearance of broad singlet at ~12–13 ppm (COOH).

-

Ring Protons: Check for loss of coupling or shifts indicating chlorination at C5. The C3 and C5 protons should remain as doublets (or singlets if coupling is small) with correct integration.

-

-

Mass Spectrometry: Watch for M+34 peaks (Chlorine isotope pattern) indicating failure of the scavenger.

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| M+34 / M+36 impurities | Chlorination of Thiophene ring | Increase scavenger to 10-12 eq; Ensure temp < 5°C during addition. |

| Low Yield | Incomplete Oxidation | Check NaClO₂ quality (it degrades). Add fresh batch. |

| Sulfoxide formation | Over-oxidation | pH dropped too low. Ensure buffer capacity is sufficient. |

Workflow Visualization: Purification Logic

This flowchart illustrates the "Acid-Base Swing" purification, which ensures the final product is free from neutral organic impurities without column chromatography.

Figure 2: Acid-Base extraction workflow for isolation of 4-Methoxythiophene-2-carboxylic acid.

References

-

Pinnick, H. W., & Kraus, G. A. (1981). "Oxidation of α,β-unsaturated aldehydes." The Journal of Organic Chemistry, 46(19), 1977-1979. Link

-

Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite."[2][6] Acta Chemica Scandinavica, 27, 888.[6] Link

- Raheem, K. S., et al. (2020). "Oxidation of Heterocyclic Aldehydes: Challenges and Solutions." Tetrahedron Letters, 61(4), 151-158. (General reference for heterocyclic sensitivity).

-

Sigma-Aldrich. "4-Methoxythiophene-2-carboxylic acid Product Page." (Confirmation of compound stability and existence).[7] Link

Sources

- 1. psiberg.com [psiberg.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. EP0146373B1 - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Storage Guide for 4-Methoxythiophene-2-carbaldehyde